molecular formula C25H29N5O3 B11152492 N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide

Cat. No.: B11152492
M. Wt: 447.5 g/mol
InChI Key: RUEWEBIKEDRDEC-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide is a complex organic compound with a unique structure that combines a piperidine ring, a benzamide group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the synthesis of 3,4-dimethoxybenzyl chloride, which is then reacted with piperidine to form 1-(3,4-dimethoxybenzyl)-4-piperidyl chloride. This intermediate is then coupled with 3-(2-pyrimidinylamino)benzoic acid under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares structural similarities with the benzamide group.

    4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Contains a pyrimidine moiety similar to the target compound.

Uniqueness

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C25H29N5O3/c1-32-22-8-7-18(15-23(22)33-2)17-30-13-9-20(10-14-30)28-24(31)19-5-3-6-21(16-19)29-25-26-11-4-12-27-25/h3-8,11-12,15-16,20H,9-10,13-14,17H2,1-2H3,(H,28,31)(H,26,27,29)

InChI Key

RUEWEBIKEDRDEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4)OC

Origin of Product

United States

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